An In-depth Technical Guide to 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7)
An In-depth Technical Guide to 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Quinazoline Derivative
In the dynamic field of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its inherent versatility allows for a wide range of substitutions, leading to compounds with diverse pharmacological profiles. This guide focuses on a specific, yet relatively unexplored derivative: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-85-7). While direct, extensive experimental data for this exact molecule is not yet prevalent in publicly accessible literature, its constituent moieties—the 6-bromo-4-phenylquinazoline core and the 4-aminophenol substituent—provide a strong foundation for predicting its properties, potential applications, and avenues for future research.
This document serves as a comprehensive technical resource, synthesizing information from related compounds and established chemical principles. It is designed to empower researchers and drug development professionals with the foundational knowledge needed to explore the potential of this intriguing molecule. We will delve into its predicted physicochemical properties, plausible synthetic routes, and anticipated biological activities, all while maintaining a clear distinction between established data for its components and inferred characteristics for the compound as a whole.
Section 1: Deconstructing the Molecular Architecture
The structure of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is a deliberate amalgamation of chemical entities known for their biological significance. Understanding these components is key to appreciating the potential of the entire molecule.
-
The Quinazoline Core: The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of many therapeutic agents. Its planar structure and ability to participate in various non-covalent interactions make it an excellent scaffold for engaging with biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
-
The 6-Bromo Substituent: The bromine atom at the 6-position of the quinazoline ring is not merely a placeholder. Its electron-withdrawing nature can influence the overall electronic properties of the ring system, potentially modulating its reactivity and interaction with biological macromolecules. Furthermore, the bromine atom provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies.[3]
-
The 4-Phenyl Group: The presence of a phenyl group at the 4-position introduces a significant steric and hydrophobic element. This can be crucial for directing the molecule to specific binding pockets within a protein target and can contribute to its overall pharmacokinetic profile.
-
The 2-Amino Linker: The amino group serves as a flexible linker, connecting the quinazoline core to the phenolic moiety. This linkage is critical for the overall conformation of the molecule and can participate in hydrogen bonding interactions with target receptors.
-
The 4-Aminophenol Moiety: 4-Aminophenol is a well-known organic compound and a key intermediate in the synthesis of various pharmaceuticals.[4][5][6] The phenolic hydroxyl group is a potential hydrogen bond donor and can be a site for metabolic transformations. The para-amino substitution pattern is a common feature in many biologically active molecules.[7][8]
Section 2: Predicted Physicochemical Properties
While experimental data for 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is scarce, we can predict its key physicochemical properties based on its structure and the properties of its constituent parts. These predictions are valuable for designing experiments, formulating the compound, and anticipating its behavior in biological systems.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₂₀H₁₅BrN₄O | Based on the chemical structure. |
| Molecular Weight | 407.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | High molecular weight and aromatic nature suggest a solid state. |
| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents like DMSO and DMF. | The large, hydrophobic quinazoline and phenyl groups will likely dominate, leading to low aqueous solubility. The aminophenol moiety may contribute some slight polarity. 4-Aminophenol itself has limited water solubility.[5] |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic. The amino groups are expected to be weakly basic. | The exact pKa values would be influenced by the electron-withdrawing and -donating effects of the entire molecular structure. |
| LogP | Predicted to be relatively high. | The presence of the large, nonpolar quinazoline and phenyl rings, along with the bromine atom, suggests a lipophilic character. |
Section 3: Synthetic Strategies
The synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol can be approached through established methods in heterocyclic chemistry. A plausible and efficient synthetic route would likely involve a multi-step process, leveraging known reactions for the construction of the quinazoline core followed by the introduction of the aminophenol side chain.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection would involve breaking the C-N bond between the quinazoline ring and the aminophenol moiety. This leads to two key precursors: a 2-substituted-6-bromo-4-phenylquinazoline and 4-aminophenol.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
The following protocol outlines a potential synthetic pathway. Disclaimer: This is a proposed methodology and would require optimization and validation in a laboratory setting.
-
Synthesis of the Quinazoline Core:
-
Step 1a: Preparation of 2-amino-5-bromobenzophenone. This intermediate can be synthesized via a Friedel-Crafts acylation of 4-bromoaniline with benzoyl chloride, followed by appropriate functional group manipulations.
-
Step 1b: Cyclization to form 6-bromo-2-chloro-4-phenylquinazoline. The benzophenone derivative from the previous step can be cyclized with a suitable one-carbon source, such as triphosgene or a derivative, to form the corresponding quinazolinone. Subsequent chlorination, for example with phosphorus oxychloride (POCl₃), would yield the desired 2-chloroquinazoline intermediate. The synthesis of related 4-aminoquinolines often starts from 4-chloroquinolines.[9]
-
-
Coupling with 4-Aminophenol:
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The 2-chloro group on the quinazoline ring is activated towards nucleophilic attack. Reacting 6-bromo-2-chloro-4-phenylquinazoline with 4-aminophenol in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a high-boiling point solvent (e.g., DMF or NMP) would likely lead to the formation of the desired product, 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol.
-
Caption: Proposed synthetic workflow for the target molecule.
Section 4: Anticipated Biological and Pharmacological Profile
The structural motifs present in 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol suggest a high probability of biological activity. The quinazoline scaffold is a well-established pharmacophore in oncology, and numerous derivatives have been developed as kinase inhibitors.
Potential as an Anticancer Agent
-
Kinase Inhibition: Many 2-amino-4-phenylquinazoline derivatives are known to target the ATP-binding site of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR). The overall shape and hydrogen bonding capabilities of the target molecule are consistent with those of known kinase inhibitors. The 6-bromo substituent could potentially enhance binding affinity or selectivity. Studies on other 6-bromoquinazoline derivatives have shown potent cytotoxic activity against cancer cell lines.[10]
-
Induction of Apoptosis: By inhibiting key signaling pathways involved in cell proliferation and survival, this compound could potentially induce apoptosis (programmed cell death) in cancer cells. Related quinazoline derivatives have been shown to cause apoptotic cell death in glioblastoma cells.[11]
Potential Antimicrobial Activity
The quinazolinone core is also found in compounds with significant antimicrobial and antifungal properties.[2][12][13] The presence of the bromine atom can sometimes enhance antimicrobial activity. Therefore, it is plausible that 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol could exhibit activity against various bacterial and fungal strains.
Signaling Pathway Interactions
Based on its structural similarity to known kinase inhibitors, the primary signaling pathway this molecule is likely to modulate is the receptor tyrosine kinase (RTK) pathway.
Caption: Potential mechanism of action via RTK signaling inhibition.
Section 5: Experimental Characterization and Future Directions
To fully elucidate the properties and potential of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol, a systematic experimental investigation is required.
Essential Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and purity of the synthesized compound. The expected spectra would show characteristic signals for the aromatic protons and carbons of the quinazoline, phenyl, and aminophenol rings, as well as the amino and hydroxyl protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the N-H and O-H stretches of the amino and phenol groups, respectively.
In Vitro Biological Evaluation
-
Antiproliferative Assays: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. IC₅₀ values should be calculated to quantify its potency.
-
Kinase Inhibition Assays: A panel of kinase assays, particularly focusing on receptor tyrosine kinases like EGFR, should be performed to identify specific molecular targets.
-
Antimicrobial Susceptibility Testing: The compound should be tested against a range of pathogenic bacteria and fungi to assess its minimum inhibitory concentration (MIC).
Conclusion: A Promising Scaffold for Further Investigation
While 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol remains a relatively under-investigated compound, its molecular architecture, built upon the well-established quinazoline and aminophenol scaffolds, strongly suggests a high potential for biological activity. This technical guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential pharmacological applications based on the current scientific literature for related structures. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising molecule and ultimately contributing to the discovery of new therapeutic agents. The path forward requires rigorous experimental validation of the hypotheses presented herein, a journey that holds the promise of significant scientific and therapeutic advancements.
References
-
4-Aminophenol - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromophenol. Retrieved February 13, 2026, from [Link]
-
4 amino phenol. (n.d.). Anhui Techchem Industrial Co.,Ltd. Retrieved February 13, 2026, from [Link]
- Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(6), 2375-2384.
-
U.S. Environmental Protection Agency. (n.d.). 2-Amino-6-bromoquinazolin-4(1H)-one. CompTox Chemicals Dashboard. Retrieved February 13, 2026, from [Link]
- Uckun, F. M., Mao, C., Vassilev, A. O., Ozer, Z., & Venkatachalam, T. K. (2000). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Bioorganic & Medicinal Chemistry Letters, 10(12), 1331-1334.
-
NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
- Compound 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide. (n.d.).
- Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-. (n.d.).
- Khan, K. M., Saad, S. M., Shaikh, A., Al-Harrasi, A., & Hussain, H. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2023). Turkish Journal of Chemistry, 47(5), 1017-1033.
- Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337.
- Eslami, L., Haghjoo, M., Mohammadi, P., Zarei, F., Sorkhabi, M., Ezzati, M., ... & Sabet, R. (2023).
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Medires, 6(1), 1-5.
- Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337.
- The Role of 6-Bromoquinazolin-4-ol in Novel Drug Discovery. (2024).
- Chen, Y. C., Chen, Y. H., & Lu, M. C. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 8(4), 4069-4078.
- Romero, A. H., & Delgado, G. E. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1289569.
-
NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
- Gatea, F., Dinu, M., Spandidos, D. A., & Tănase, C. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 11(4), 754.
- Khan, K. M., Saad, S. M., Shaikh, A., Al-Harrasi, A., & Hussain, H. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
- Zhang, L., Ren, L., Bai, M., Weng, L., Huang, J., Wu, L., ... & Zhou, X. (2007). Synthesis and biological activities of quinazoline derivatives with ortho-phenol-quaternary ammonium salt groups. Bioorganic & Medicinal Chemistry, 15(22), 6920-6926.
-
2-Amino-4-bromo-phenol. (n.d.). ChemBK. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol. Retrieved February 13, 2026, from [Link]
-
4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether. (n.d.). SpectraBase. Retrieved February 13, 2026, from [Link]
- The synthetic method of the bromophenol of 3 amino 4. (n.d.). Google Patents.
-
PubChem. (n.d.). 4-Aminophenol. Retrieved February 13, 2026, from [Link]
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 4 amino phenol [techemi.com]
- 6. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
